1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Description

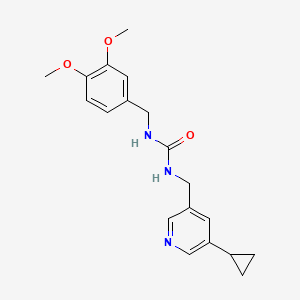

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic urea derivative characterized by a central urea (-NHCONH-) linkage bridging two aromatic moieties: a 5-cyclopropylpyridinylmethyl group and a 3,4-dimethoxybenzyl group. Urea derivatives are widely explored in medicinal chemistry for their hydrogen-bonding capabilities, which often translate to high receptor-binding affinity .

Properties

IUPAC Name |

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-17-6-3-13(8-18(17)25-2)10-21-19(23)22-11-14-7-16(12-20-9-14)15-4-5-15/h3,6-9,12,15H,4-5,10-11H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZBJWKVLFRKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to compile and analyze the available research on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyridine ring, which is further linked to a urea moiety and a dimethoxybenzyl group. Its molecular structure can be represented as follows:

This configuration suggests potential interactions with various biological targets, particularly those involved in signaling pathways and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

- Antitumor Activity : Preliminary studies have shown that 1-((5-cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea may inhibit tumor growth by targeting specific oncogenic pathways.

- Antiinflammatory Properties : The compound has demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several studies have proposed the following mechanisms:

- Inhibition of Key Enzymes : The urea moiety is known to interact with various enzymes, potentially inhibiting their activity. This could lead to altered metabolic pathways in cancer cells.

- Modulation of Signaling Pathways : The presence of the pyridine ring suggests interactions with receptors involved in cellular signaling, such as G-protein coupled receptors (GPCRs) and ion channels.

- Antioxidant Activity : The dimethoxybenzyl group may contribute to antioxidant properties, helping to neutralize free radicals.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs. Here are key findings relevant to 1-((5-cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea:

Comparative Analysis with Similar Compounds

To better understand the efficacy of 1-((5-cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea, it is useful to compare it with structurally similar compounds:

| Compound | Antitumor Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | Moderate |

| 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea | High | High | Moderate |

Scientific Research Applications

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea has shown promise in several biological applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of urea can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. A notable case study involved modifications at the phenyl ring of urea derivatives that enhanced anticancer potency against breast cancer cells (MCF7), leading to apoptosis via the mitochondrial pathway.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against multi-drug resistant bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against common strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings highlight its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. Compounds similar to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea have been reported to inhibit kinases involved in cancer signaling pathways. This inhibition could be crucial for therapeutic strategies targeting cancer and other diseases.

Case Studies

Anticancer Activity Case Study : A study on a series of urea derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer potency against breast cancer cells (MCF7). The compound was found to induce apoptosis through the mitochondrial pathway.

Antimicrobial Efficacy Case Study : A research group tested various derivatives against multi-drug resistant strains of bacteria, finding that certain modifications improved efficacy significantly, highlighting the potential for developing new antibiotics from this class of compounds.

Comparison with Similar Compounds

Table 1: Structural Comparison

Pharmacophore Analysis

Electronic and Physicochemical Properties

Electronic Effects

The 3,4-dimethoxybenzyl group contributes electron-donating methoxy substituents, which may stabilize charge-transfer interactions in receptor binding. Mulliken population analysis, a method for quantifying atomic charges in molecular orbitals , could theoretically reveal polarization differences between the urea and isoquinoline cores. For example, the urea’s carbonyl oxygen is a strong hydrogen-bond acceptor, whereas the isoquinoline’s nitrogen may exhibit variable charge distribution depending on substitution .

Physicochemical Parameters (Inferred)

| Parameter | Target Urea Compound | Analog (Isoquinoline Derivative) |

|---|---|---|

| Molecular Weight | ~400–450 g/mol | ~500–550 g/mol |

| logP (Lipophilicity) | Moderate (~2.5–3.5) | Higher (~3.5–4.5) |

| Hydrogen Bond Donors | 2 (urea NH groups) | 0–1 |

PPAR Ligand Potential

The 3,4-dimethoxybenzyl moiety is a hallmark of PPAR ligands, as seen in cocrystallized structures with PPAR receptors (e.g., Table 5.11 in ). In contrast, the isoquinoline analog’s piperidinylmethyl group could confer distinct binding modes due to steric and electronic differences .

Selectivity Considerations

The cyclopropylpyridinylmethyl group in the target compound may reduce off-target interactions compared to bulkier substituents (e.g., piperidinylmethyl in the analog).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-((5-cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via urea bond formation between an appropriate isocyanate and amine precursor. For example, refluxing 3-amino derivatives (e.g., 5-cyclopropylpyridin-3-ylmethylamine) with aryl/alkyl isocyanates in absolute ethanol for 6 hours under inert conditions yields urea derivatives . Optimization involves solvent selection (e.g., ethanol or dichloromethane), temperature control, and stoichiometric ratios to minimize side reactions. Crystallization from ethanol improves purity .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural validation. For analogous urea derivatives, SCXRD revealed key parameters: monoclinic crystal system (space group P21/n), unit cell dimensions (e.g., a = 14.0251 Å, b = 9.4285 Å, c = 30.8606 Å, β = 91.58°), and hydrogen-bonding networks (e.g., N–H···O interactions forming dimeric motifs) . Complementary techniques like NMR and HPLC-MS further confirm purity and functional groups.

Q. What solvents and conditions are suitable for stabilizing the compound in solution?

- Methodological Answer : Ethanol and dichloromethane are preferred due to their inertness and compatibility with urea derivatives. Stability studies should monitor pH (neutral to slightly acidic) and temperature (4–25°C) to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation, such as torsional angles or non-planar groups?

- Methodological Answer : SCXRD analysis quantifies deviations from planarity. For example, in related structures, the pyridine ring shows minor deviations (e.g., 0.034–0.083 Å for substituents), while the 3,4-dimethoxybenzyl group forms an 84–88° dihedral angle with the pyridine core, indicating steric hindrance . Refinement parameters (R = 0.056, wR = 0.166) and electron density maps (Δρmax = 0.61 e Å⁻³) validate atomic positions .

Q. What strategies address contradictions in biological activity data for urea derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. For example, related urea compounds show anti-tumor activity via aminopeptidase N inhibition, but results depend on substituent stereochemistry . Use orthogonal assays (e.g., enzymatic vs. cellular) and molecular docking to correlate structure-activity relationships (SAR) .

Q. How can hydrogen-bonding networks inform the design of derivatives with enhanced solubility or binding affinity?

- Methodological Answer : SCXRD reveals intermolecular interactions, such as N–H···O bonds between urea NH and carbonyl oxygens, stabilizing dimeric structures . Modifying substituents (e.g., replacing 3,4-dimethoxybenzyl with polar groups) disrupts these networks, potentially improving solubility while maintaining target affinity .

Q. What computational methods validate molecular interactions observed in crystallographic studies?

- Methodological Answer : Density Functional Theory (DFT) calculations align with experimental bond lengths (e.g., C–N = 1.377–1.411 Å) and angles (e.g., N–C–C = 115–125°) . Molecular dynamics simulations predict solvent-accessible surfaces and conformational flexibility of the cyclopropylpyridinyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.